molecular formula C8H7Cl2N3 B2852853 {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine CAS No. 1216237-38-5

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine

Cat. No.: B2852853
CAS No.: 1216237-38-5
M. Wt: 216.07
InChI Key: MHCDDZYQRPQTLW-UHFFFAOYSA-N
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Description

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine (CAS 1216237-38-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H7Cl2N3 and a molecular weight of 216.07 g/mol, features the imidazo[1,2-a]pyridine scaffold, a privileged structure in the design of biologically active molecules . The core structure is recognized as a bioisostere of benzimidazole, which is a common pharmacophore in various therapeutics, making it a versatile template for developing new therapeutic agents . Researchers are exploring its application primarily in two key areas. First, in oncology research, derivatives of the closely related 2-chloroimidazo[1,2-a]pyridine have demonstrated promising in vitro anticancer activity against human kidney carcinoma (A-498) and lung carcinoma (A-549) cell lines, with some analogs showing significant inhibition . Molecular docking studies suggest that such compounds can interact effectively with specific cancer target proteins, including 1M17, 2OF4, and 3LCK . Second, this chemotype shows considerable potential in infectious disease research. Schiff base derivatives synthesized from similar chloroimidazo[1,2-a]pyridine cores exhibit moderate to good in vitro antimicrobial activity against various bacterial strains, including S. aureus, B. subtilis, E. coli, and K. pneumoniae, as well as the fungal strain C. albicans . Furthermore, the imidazopyridine core is being investigated in parasitology. Inspired by molecular juxtaposition strategies, researchers are integrating this heterocycle into hybrid molecules, such as acrylonitrile derivatives, to develop innovative anthelmintic agents active against parasites like Haemonchus contortus . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c9-5-1-7(10)8-12-6(2-11)4-13(8)3-5/h1,3-4H,2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCDDZYQRPQTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216237-38-5
Record name {6,8-dichloroimidazo[1,2-a]pyridin-2-yl}methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. A study synthesized various derivatives and evaluated their effectiveness against cancer cell lines, demonstrating that modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity .

Antibacterial Properties
The compound has also shown promising antibacterial activity. A series of new derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications lead to improved efficacy against resistant bacterial strains, making these compounds potential candidates for new antibiotic therapies .

Pharmacological Applications

Inhibition of Protein Kinases
this compound and its derivatives are being explored as inhibitors of Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell receptor signaling. This inhibition has implications for treating autoimmune diseases and certain types of cancers characterized by aberrant B-cell activation .

Neuroprotective Effects
Recent studies have suggested that imidazo[1,2-a]pyridine derivatives can exert neuroprotective effects. They may help in mitigating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Its derivatives are being investigated for applications in organic electronics and as precursors for advanced materials due to their electronic properties .

Case Studies

StudyFocusFindings
Anticancer Evaluation Synthesis of imidazo[1,2-a]pyridine derivativesEnhanced PI3K inhibition leads to reduced cancer cell viability .
Antibacterial Activity Testing against resistant strainsCertain derivatives showed significant antibacterial efficacy .
Neuroprotection Research Effects on neuronal cellsModulation of apoptosis pathways suggests potential for neuroprotection .

Mechanism of Action

The mechanism of action of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine with analogous imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
{6,8-Dichloroimidazo...}methanamine 6,8-Cl; methanamine C₈H₇Cl₂N₃ 216.07 Potential therapeutic scaffold
{7-Methylimidazo...}methanamine 7-CH₃; methanamine C₉H₁₁N₃ 161.21 Used in thiourea synthesis
6,8-Dichloro-2-Methylimidazo...pyridine 6,8-Cl; 2-CH₃ C₈H₆Cl₂N₂ 201.05 Intermediate in synthesis
Ethyl 2-(6,8-Dichloroimidazo...)acetate 6,8-Cl; ethyl acetate C₁₁H₁₀Cl₂N₂O₂ 273.12 Melting point: 92–93°C
2-{6,8-Dichloroimidazo...}ethanethioamide 6,8-Cl; ethanethioamide C₉H₇Cl₂N₃S 260.14 Versatile small-molecule scaffold
Key Observations:
  • Chlorine vs. Methyl Substitution : The dichloro substitution in the target compound increases molecular weight and polarity compared to methyl-substituted analogs (e.g., {7-Methylimidazo...}methanamine, MW 161.21 g/mol). Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity and metabolic stability .
  • Functional Group Variation: Replacing the methanamine group with ethanethioamide (C₉H₇Cl₂N₃S) or ethyl acetate (C₁₁H₁₀Cl₂N₂O₂) alters solubility and bioactivity. The ethanethioamide derivative, for example, is noted for its versatility in drug discovery .

Pharmacological and Industrial Relevance

  • Imidazo[1,2-a]pyridines: Known for anxiolytic, cardiovascular, and antitrypanosomal activities . The dichloro substitution in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in SAMHD1 inhibitors .
  • Market Trends : 6,8-Dichloroimidazo[1,2-a]pyridine derivatives are gaining traction in pharmaceutical R&D, with projected market growth driven by their utility in kinase inhibitors and antivirals .

Biological Activity

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique imidazo[1,2-a]pyridine core with chlorine substituents at the 6 and 8 positions and a methanamine group at the 2 position. Its molecular formula is C8H7Cl2NC_8H_7Cl_2N with a molecular weight of approximately 182.06 g/mol. The structural features contribute to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. This interaction may lead to modulation of cellular processes such as proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it possesses submicromolar inhibitory activity against various cancer cell lines. The compound's mechanism may involve interference with critical signaling pathways essential for cancer cell survival and proliferation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains, indicating potential applications in treating infectious diseases .

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with methanamine under controlled conditions. This process can be optimized for yield and purity through various reaction conditions including temperature and solvent choice.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
This compoundTwo chlorine substituents; methanamine groupSignificant anticancer activity; potential antimicrobial properties
{6-Chloroimidazo[1,2-a]pyridine}Single chlorine substituentReported anticancer activity
{8-Chloro-6-methylimidazo[1,2-a]pyridine}Carboxylic acid groupPotential anti-inflammatory properties

This table illustrates the unique structural features of this compound compared to related compounds, highlighting its enhanced biological activity due to dual chlorine substitution.

Q & A

What are the established synthetic routes for {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine, and how can reaction conditions be optimized for higher yields?

Level: Advanced
Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Cyclization of a substituted pyridine precursor with an appropriate amine source (e.g., hydrazine hydrate or ammonium chloride) to form the imidazo[1,2-a]pyridine core .
  • Step 2: Halogenation at the 6- and 8-positions using chlorinating agents (e.g., POCl₃ or NCS) under controlled temperature (60–80°C) to introduce dichloro substituents .
  • Step 3: Functionalization of the methanamine group via reductive amination or nucleophilic substitution .

Optimization Strategies:

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and yields .
  • Catalytic systems like Pd/C or CuI can improve regioselectivity during halogenation .
  • Monitor reaction progress via LC-MS or TLC to minimize side-product formation .

How does the dichloro substitution at positions 6 and 8 influence the compound's reactivity and interaction with biological targets?

Level: Advanced
Methodological Answer:
The 6,8-dichloro groups:

  • Enhance Electrophilicity: The electron-withdrawing Cl atoms increase the electrophilic character of the imidazo[1,2-a]pyridine core, facilitating nucleophilic attacks (e.g., with thiols or amines) .
  • Modulate Bioactivity: Chlorine substituents improve binding affinity to hydrophobic pockets in enzymes (e.g., kinases or GPCRs) by increasing lipophilicity (logP ~2.5) .
  • Impact Solubility: The dichloro motif reduces aqueous solubility, necessitating salt formation (e.g., hydrochloride) for in vitro assays .

Case Study: In receptor visualization studies, dichloro derivatives showed enhanced fluorescence quenching when bound to peripheral benzodiazepine receptors, attributed to Cl-induced steric and electronic effects .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Level: Basic
Methodological Answer:

  • ¹H/¹³C-NMR:
    • ¹H-NMR: Aromatic protons at δ 7.2–8.5 ppm (split into doublets due to Cl substituents), methanamine -CH₂- at δ 3.1–3.5 ppm .
    • ¹³C-NMR: Imidazo[1,2-a]pyridine carbons at 110–150 ppm; Cl-substituted carbons show downfield shifts (~125 ppm) .
  • FT-IR: N-H stretch at ~3350 cm⁻¹ (amine), C-Cl stretches at 650–750 cm⁻¹ .
  • LC-MS: Molecular ion peak at m/z 216.07 [M+H]⁺ with isotopic patterns characteristic of two Cl atoms .

Validation: Compare spectral data with computational simulations (e.g., DFT) to confirm regiochemistry .

How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives in different assay systems?

Level: Advanced
Methodological Answer:
Factors Causing Discrepancies:

  • Assay Conditions: Varying pH or temperature alters protonation states of the methanamine group, affecting receptor binding .
  • Cell Line Variability: Differences in membrane permeability (e.g., P-gp expression in cancer vs. normal cells) impact intracellular concentrations .
  • Substituent Effects: Minor structural changes (e.g., methyl vs. ethyl groups) drastically modify pharmacokinetic profiles .

Resolution Strategies:

  • Conduct meta-analyses using standardized protocols (e.g., NIH guidelines).
  • Perform head-to-head comparisons of derivatives under identical conditions .
  • Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability across models .

What are the recommended strategies for functionalizing the methanamine group to enhance the compound's pharmacological profile?

Level: Advanced
Methodological Answer:

  • Acylation: React with acyl chlorides (e.g., acetyl chloride) to improve blood-brain barrier penetration .
  • Alkylation: Introduce alkyl chains (e.g., propyl or cyclopropyl) to increase lipophilicity (logP +0.5–1.0) .
  • Schiff Base Formation: Condense with aldehydes (e.g., benzaldehyde) for pH-sensitive prodrugs .

Case Study: N-Methylation of the methanamine group reduced off-target binding to hERG channels by 40%, improving cardiac safety profiles .

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